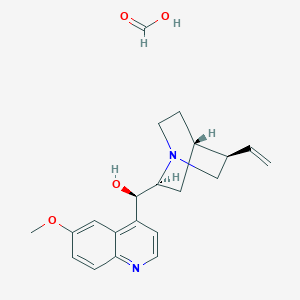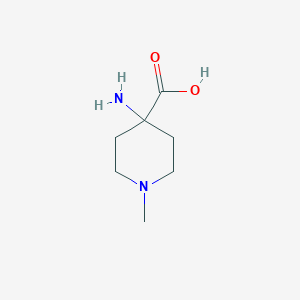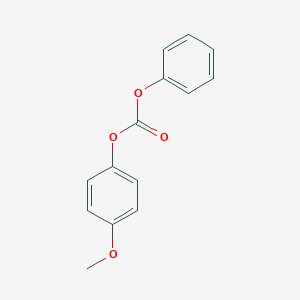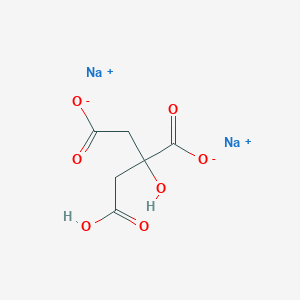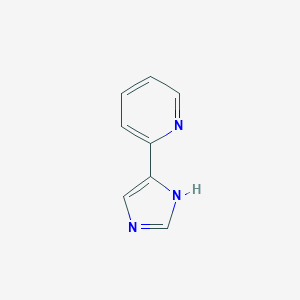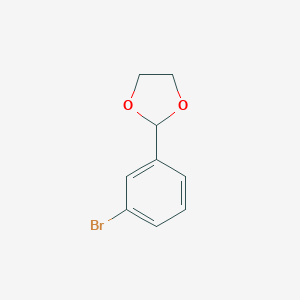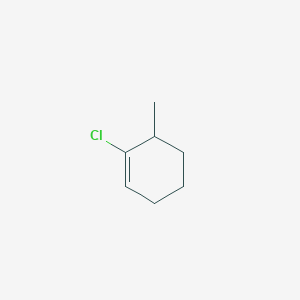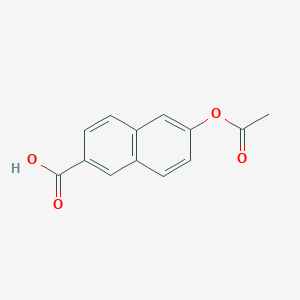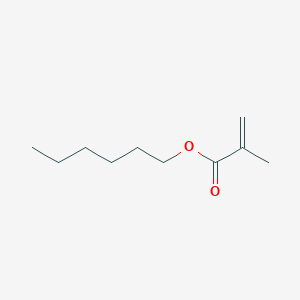
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium nickel(2+) salt (2:2:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium nickel(2+) salt (2:2:1) is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as ammonium nickel tartrate and is a coordination compound of nickel. This compound has been studied for its potential applications in various fields, including catalysis, electrochemistry, and electroplating.
Mecanismo De Acción
The mechanism of action of ammonium nickel tartrate is not fully understood. However, it is believed that the nickel ion in the compound plays a key role in its catalytic activity. The nickel ion can undergo redox reactions, which allows it to participate in various chemical reactions.
Biochemical and Physiological Effects:
Ammonium nickel tartrate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and has low acute toxicity. It has been used as a food additive and is generally recognized as safe by the Food and Drug Administration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ammonium nickel tartrate in lab experiments include its low cost, ease of synthesis, and versatility. It can be used in various chemical reactions and has been shown to be an effective catalyst. However, its limitations include its relatively low stability and reactivity. It can also be difficult to isolate and purify.
Direcciones Futuras
There are several future directions for research on ammonium nickel tartrate. One potential area of research is in the development of new catalytic applications. It may also be possible to modify the structure of the compound to improve its stability and reactivity. Additionally, further studies on the biochemical and physiological effects of ammonium nickel tartrate may be warranted. Overall, ammonium nickel tartrate has significant potential for use in various scientific research applications, and further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
Ammonium nickel tartrate can be synthesized by the reaction of nickel sulfate and potassium sodium tartrate in the presence of ammonium hydroxide. The resulting product is a green crystalline solid that is soluble in water. The synthesis of ammonium nickel tartrate is a relatively simple process and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Ammonium nickel tartrate has been extensively studied for its potential applications in various fields. In catalysis, it has been shown to be an effective catalyst for the oxidation of alcohols, the reduction of nitro compounds, and the hydrogenation of olefins. In electrochemistry, it has been used as an electrode material for the electrochemical reduction of carbon dioxide. In electroplating, it has been used as a nickel source for the electrodeposition of nickel films.
Propiedades
| 18283-82-4 | |
Fórmula molecular |
C6H9NNiO7 |
Peso molecular |
265.83 g/mol |
Nombre IUPAC |
azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) |
InChI |
InChI=1S/C6H8O7.H3N.Ni/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H3;/q;;+2/p-2 |
Clave InChI |
QVIDGJRVLOQYJX-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Ni+2] |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Ni+2] |
| 68025-13-8 18283-82-4 |
|
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


